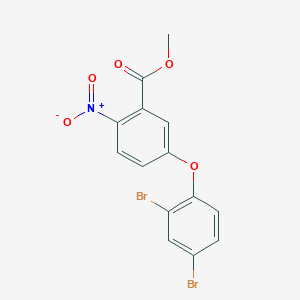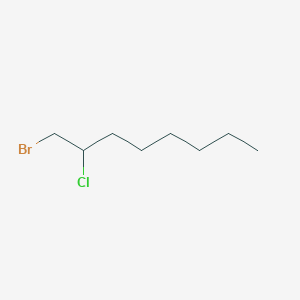
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylbuta-1,3-dienyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene typically involves multi-step organic reactions. One common method involves the following steps:
Synthesis of 4-Nitrophenylacetylene: This can be achieved by the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Formation of 4-Phenylbuta-1,3-dien-1-yl Grignard Reagent: This involves the reaction of phenylacetylene with magnesium in the presence of a halogen source.
Coupling Reaction: The final step involves the coupling of 4-nitrophenylacetylene with the 4-phenylbuta-1,3-dien-1-yl Grignard reagent in the presence of a palladium catalyst to form the desired thiophene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)thiophene
- 5-(4-Phenylbuta-1,3-dien-1-yl)thiophene
- 2-Phenylthiophene
Uniqueness
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is unique due to the presence of both a nitrophenyl group and a phenylbuta-1,3-dienyl group, which impart distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
51776-13-7 |
|---|---|
Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-(4-phenylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C20H15NO2S/c22-21(23)18-12-10-17(11-13-18)20-15-14-19(24-20)9-5-4-8-16-6-2-1-3-7-16/h1-15H |
InChI Key |
OBVBLTNHUDHQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


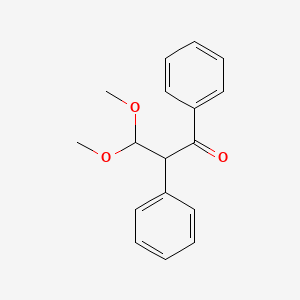

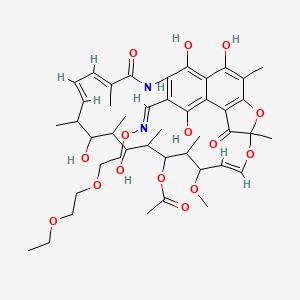
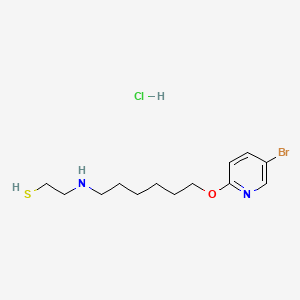
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
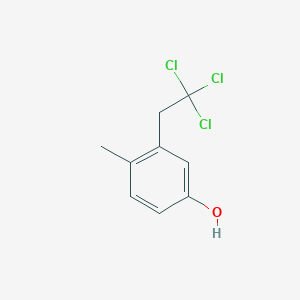
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


